molecular formula C11H14FNO4S B508818 4-(5-Fluoro-2-methoxy-benzenesulfonyl)-morpholine CAS No. 723742-06-1

4-(5-Fluoro-2-methoxy-benzenesulfonyl)-morpholine

Cat. No. B508818
CAS No.: 723742-06-1
M. Wt: 275.3g/mol
InChI Key: SUMMGYWOUYPCLG-UHFFFAOYSA-N
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Patent
US08431581B2

Procedure details

To a mixture of morpholine (5.8 g, 66.9 mmol) and TEA (9.3 ml, 66.9 mol) in CH2Cl2 (20 ml) was added dropwise a solution of the product of example 82 (5.0 g, 22 mmol) in CH2Cl2 (10 ml) at 0° C. After stirring at room temperature for one hour, the mixture was diluted with CH2Cl2, washed with water, dried and concentrated under reduced pressure. The resulting residue was purified by column chromatography (PE/EA=10/1) to give the titled compound (5.53 g, yield 90.3%).
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.3%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH3:19])=[C:12]([S:14](Cl)(=[O:16])=[O:15])[CH:13]=1>C(Cl)Cl>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH3:19])=[C:12]([S:14]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)(=[O:15])=[O:16])[CH:13]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
N1CCOCC1
Name
TEA
Quantity
9.3 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (PE/EA=10/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)N1CCOCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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